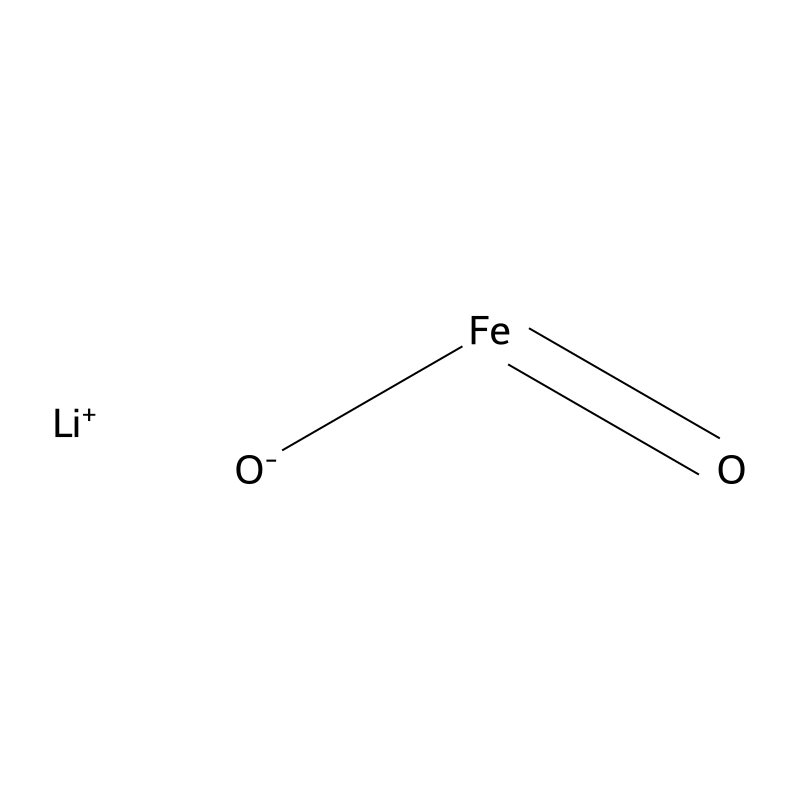

Lithium;iron(3+);oxygen(2-)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- High theoretical specific capacity: FeLiO2 boasts a theoretical specific capacity of 305 mAh/g, which translates to the amount of electrical charge it can store per unit mass. This is significantly higher than the specific capacity of conventional lithium-ion battery cathodes like LiCoO2 (around 150 mAh/g).

- Long cycle life: This refers to the number of charge-discharge cycles a battery can undergo before its performance deteriorates significantly. Research suggests that FeLiO2 exhibits good cycling stability, indicating its potential for prolonged use [].

- Good rate capability: This property reflects how quickly a battery can deliver or accept charge. FeLiO2 demonstrates good rate capability, meaning it can charge and discharge at faster rates compared to some other cathode materials [].

These characteristics make FeLiO2 an attractive candidate for various applications, particularly in the realm of scientific research:

- Development of high-performance batteries: Researchers are actively investigating strategies to improve the performance of FeLiO2 cathodes. This includes exploring methods to enhance its cyclability, rate capability, and overall energy density.

- Understanding lithium-ion battery mechanisms: FeLiO2 serves as a valuable model system for studying the fundamental mechanisms governing lithium-ion battery operation. By investigating its electrochemical behavior, scientists can gain insights into the factors influencing battery performance at the atomic and molecular levels.

- Exploration of alternative cathode materials: FeLiO2 belongs to a broader class of lithium transition metal oxides with potential applications in battery technology. Research on FeLiO2 contributes to the development of new and improved cathode materials with even better performance characteristics.

Lithium iron(III) oxide, with the chemical formula , is an inorganic compound that consists of lithium cations (), iron cations in the +3 oxidation state (), and oxide anions (). This compound typically appears as a red to brown powder and crystallizes in a rhombohedral structure, which is characterized by octahedral coordination of iron ions surrounded by oxygen ions, with lithium ions occupying interstitial sites within the lattice .

In LIBs, FeLiO2 functions as a cathode material. During discharge, Li⁺ ions are extracted from its structure, and electrons flow through the external circuit to power devices. Conversely, during charging, Li⁺ ions and electrons re-enter the FeLiO2 structure, storing energy for later use [].

The reversible insertion/extraction of Li⁺ ions is influenced by the crystal structure and electronic properties of FeLiO2. Researchers are exploring methods to optimize these properties for improved battery performance [].

During charging, lithium ions and electrons are removed from the structure, storing electrical energy. Conversely, during discharging, they reinsert into the structure, releasing energy .

Another notable reaction is its decomposition at high temperatures, leading to the formation of various iron oxides and lithium oxide:

This reaction highlights its thermal instability under certain conditions.

Lithium iron(III) oxide can be synthesized through several methods:

- Solid-State Reaction: This method involves mixing lithium carbonate () and iron(III) oxide () at high temperatures (around 800-1000 °C).

- Sol-Gel Method: Involves preparing a precursor solution containing lithium and iron salts, which are then gelled and subsequently calcined to form the desired oxide.

- Hydrothermal Synthesis: This technique uses high-pressure and high-temperature water solutions to facilitate the formation of crystalline materials from precursors.

- Co-precipitation: A method where lithium and iron salts are precipitated together from solution under controlled conditions to form a mixed oxide.

Each method has its advantages regarding purity, particle size control, and scalability for industrial applications .

Lithium iron(III) oxide is primarily used in the following applications:

- Lithium-Ion Batteries: It serves as a cathode material due to its ability to reversibly insert lithium ions during charge/discharge cycles, making it suitable for energy storage systems.

- Ceramics: Its properties make it useful in ceramic applications where stability and electrical conductivity are required.

- Electronics: It can be utilized in various electronic components due to its conductive properties.

The compound's low toxicity and cost-effectiveness further enhance its appeal for use in sustainable energy technologies .

Research on the interactions of lithium iron(III) oxide focuses on its electrochemical behavior within battery systems. Studies have shown that the electrochemical performance can be influenced by factors such as particle size, crystallinity, and synthesis methods. For instance, optimizing these parameters can lead to improved capacity retention and cycling stability in lithium-ion batteries .

Additionally, studies on doping with other elements (like cobalt or manganese) have demonstrated potential enhancements in conductivity and capacity .

Lithium iron(III) oxide shares similarities with several other compounds used in battery technology. Here is a comparison highlighting its uniqueness:

| Compound | Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Lithium Iron Phosphate | Stable structure; low toxicity; long cycle life | Higher thermal stability; less prone to thermal runaway | |

| Lithium Manganese Oxide | High capacity; good thermal stability | Higher voltage but lower cycle life compared to lithium iron phosphate | |

| Lithium Nickel Manganese Cobalt Oxide | High energy density; complex composition | Balances cost with performance but has safety concerns | |

| Lithium Cobalt Oxide | High capacity; widely used in consumer electronics | Expensive; less stable than lithium iron oxides |

Lithium iron(III) oxide stands out due to its balance between performance, cost-effectiveness, and lower environmental impact compared to some alternatives like lithium cobalt oxide .

Lithium iron oxide compounds have a rich research history dating back several decades. The foundation for lithium transition metal oxides research was established in the 1970s when Whittingham first explored intercalation compounds for battery applications. A significant breakthrough came in 1980 when John B. Goodenough identified the polyanion class of cathode materials for lithium-ion batteries. While Goodenough's work initially focused on materials like LiCoO₂, it laid the groundwork for exploring other transition metal oxides including iron-based compounds.

The specific research on LiFeO₂ gained momentum in the 1990s, with Padhi and colleagues demonstrating reversible lithium extraction and insertion in related iron-based compounds. Various polymorphic forms of LiFeO₂ were subsequently identified, including α, β, β', γ, and orthorhombic structures, each synthesized under different conditions and exhibiting distinct properties. These discoveries significantly expanded the potential applications of lithium iron oxide materials beyond traditional battery technologies.

By the early 2000s, researchers had begun optimizing synthesis methods and exploring the electrochemical characteristics of different LiFeO₂ polymorphs, leading to improved understanding of structure-property relationships in these materials. Recent innovations have focused on enhancing capacity, cycle life, and rate capability through various approaches including nanostructuring, doping, and composite formation.

Classification within Lithium Transition Metal Oxides Family

Lithium iron oxide belongs to the broader family of lithium transition metal oxides (LiMO₂), which constitute a significant class of intercalation compounds used in energy storage applications. Within this family, several categories exist:

Table 1: Classification of Lithium Transition Metal Oxides

| Category | Representative Compounds | Crystal Structure | Key Characteristics |

|---|---|---|---|

| Li-stoichiometric single metal | LiCoO₂, LiNiO₂, LiMnO₂ | Layered (α-NaFeO₂ type) | Basic structures, generally suffer from safety concerns and structural instability |

| Li-stoichiometric mixed metal | LiNi₁₋ₓ₋ᵧCoₓMnᵧO₂ (NCM), LiNi₁₋ₓ₋ᵧCoₓAlᵧO₂ (NCA) | Layered | Enhanced structural stability and electrochemical performance |

| Li-excess Mn-based oxides | Li₁₊ₓM₁₋ₓO₂ (M = Mn, Co, Ni, etc.) | Layered-layered composite | High capacity due to oxygen redox activity |

| Lithium iron oxides | α-LiFeO₂, β-LiFeO₂, β'-LiFeO₂, γ-LiFeO₂, o-LiFeO₂, Li₅FeO₄ | Various (cubic, tetragonal, monoclinic, orthorhombic) | Multiple polymorphs with distinct properties, iron and oxygen redox possibilities |

| Polyanion compounds | LiFePO₄, LiFeBO₃ | Olivine, other frameworks | High stability but generally lower electronic conductivity |

Within this classification, lithium iron oxides represent a diverse subgroup with unique structural and electrochemical properties. Unlike the predominantly layered structures of LiCoO₂ and related materials, LiFeO₂ exhibits multiple polymorphic forms with varying degrees of cation ordering and crystal symmetries. This structural diversity provides opportunities for property tuning but also presents challenges in phase stability and transformation behavior during electrochemical cycling.

The relationship between lithium iron oxides and other lithium transition metal oxides is further evidenced in mixed-metal systems, where iron is incorporated alongside other transition metals (e.g., Li₁₋ₓFe₀.₈Ni₀.₂O₂–LiₓMnO₂) to modulate electrochemical properties and structural stability. These mixed systems often aim to combine the advantageous properties of different metal components while mitigating their respective limitations.

Lithium iron oxide exhibits remarkable structural diversity through multiple polymorphic forms, each characterized by distinct crystallographic arrangements and ordering patterns of lithium, iron, and oxygen atoms [1] [3]. The compound crystallizes in various structural configurations ranging from disordered cubic rock salt structures to highly ordered layered arrangements, making it one of the most polymorphically diverse transition metal oxides in lithium chemistry [1] [6]. Understanding these structural variations is crucial for comprehending the fundamental properties and potential applications of this compound in advanced materials science [3].

Alpha (α) Lithium Iron Oxide Cubic Rock Salt Structure

The alpha phase of lithium iron oxide represents the most thermodynamically stable form at high temperatures and crystallizes in the cubic rock salt structure with space group Fm3m [1] [3]. This polymorph exhibits a cation-disordered arrangement where lithium and iron cations are randomly distributed over the octahedral sites within a cubic close-packed oxygen lattice [1] [19]. The structure can be described as a sodium chloride-type arrangement with lithium and iron ions occupying the sodium positions and oxygen ions residing at the chlorine sites [6].

The lattice parameter for the cubic alpha phase has been determined through X-ray diffraction studies to be approximately 4.155 Angstroms [1] [19]. Rietveld refinement analyses have confirmed the space group symmetry as Fm3m with a unit cell volume of approximately 71.6 cubic Angstroms [19]. The cation disorder in this structure results from the similar ionic radii of lithium and iron in their respective oxidation states, which allows for random occupancy of the octahedral coordination sites [1].

Neutron diffraction studies have provided detailed insights into the local coordination environment within the alpha phase structure [1]. The lithium-centered octahedra exhibit slight distortions with four oxygen anions at equal distances and two oxygen anions positioned slightly farther away [13]. Similarly, the iron-centered octahedra display complementary distortions with two oxygen anions at shorter distances and four at longer distances [13]. This structural arrangement leads to a less efficient atomic relaxation mechanism compared to ordered structures [13].

The alpha phase formation requires high-temperature synthesis conditions, typically above 600 degrees Celsius, where the thermal energy overcomes the electrostatic preferences for cation ordering [3] [21]. At these elevated temperatures, the configurational entropy associated with cation disorder stabilizes the cubic rock salt structure [7]. The synthesis pathway typically involves solid-state reactions between lithium and iron precursors in controlled atmospheric conditions [1] [21].

Table 1: Crystallographic Data for Alpha Lithium Iron Oxide

| Parameter | Value | Reference |

|---|---|---|

| Space Group | Fm3m (225) | [1] [19] |

| Crystal System | Cubic | [1] [19] |

| Lattice Parameter (a) | 4.155 Å | [1] [19] |

| Unit Cell Volume | 71.6 ų | [19] |

| Coordination | Octahedral | [1] [13] |

| Cation Ordering | Disordered | [1] [3] |

| Synthesis Temperature | >600°C | [3] [21] |

Beta (β) and Beta Prime (β') Lithium Iron Oxide Configurations

The beta and beta prime phases of lithium iron oxide represent intermediate structural configurations that form during the ordering process from the disordered alpha phase to the fully ordered gamma phase [3] [17]. These polymorphs crystallize in monoclinic symmetry with space group C2/c and exhibit partial cation ordering between lithium and iron ions [17] [19].

The beta phase displays lattice parameters of a = 5.795 Angstroms, b = 11.580 Angstroms, c = 5.157 Angstroms, with a monoclinic angle β = 146.064 degrees [17] [19]. Neutron diffraction refinement studies have revealed that this phase contains both ordered and disordered cation sites, representing a transitional state in the ordering process [17]. The structure maintains the cubic close-packed oxygen framework while allowing for partial reorganization of the cation sublattice [17].

The beta prime phase exhibits slightly different lattice parameters with a = 8.566 Angstroms, b = 11.574 Angstroms, c = 5.197 Angstroms, and β = 146.064 degrees [17]. This polymorph represents a metastable configuration that forms during thermal treatment at intermediate temperatures [17]. The beta prime structure contains four independent crystallographic sites, with lithium and iron atoms showing full ordering over two sites and partial disorder over the remaining two sites [17].

Structural refinement analyses have demonstrated that the ordered lithium sites in the beta prime phase adopt distorted tetrahedral coordination rather than the octahedral coordination observed in other polymorphs [17]. This coordination change represents a significant structural reorganization that contributes to the metastable nature of this phase [17]. The transformation from beta prime to gamma phase occurs at approximately 550 degrees Celsius, indicating the thermodynamically favored progression toward complete cation ordering [17].

The formation mechanism of these intermediate phases involves electrostatic driving forces that promote local ordering arrangements while maintaining overall structural coherence [17]. Temperature-dependent studies have revealed that the beta prime polymorph transforms to the gamma phase upon annealing, confirming its metastable character [17]. These transformations demonstrate the complex energy landscape associated with cation ordering in lithium iron oxide systems [17].

Table 2: Comparative Crystallographic Data for Beta Phases

| Parameter | β-LiFeO₂ | β'-LiFeO₂ | Reference |

|---|---|---|---|

| Space Group | C2/c (15) | C2/c (15) | [17] [19] |

| a (Å) | 5.795 | 8.566 | [17] [19] |

| b (Å) | 11.580 | 11.574 | [17] [19] |

| c (Å) | 5.157 | 5.197 | [17] [19] |

| β (degrees) | 146.064 | 146.064 | [17] [19] |

| Unit Cell Volume (ų) | 191.8 | 283.5 | [17] [19] |

| Ordering Type | Partial | Partial | [17] |

| Transformation Temperature | 400-600°C | 450-550°C | [17] [21] |

Gamma (γ) Lithium Iron Oxide Rhombohedral Ordered Structure

The gamma phase of lithium iron oxide represents the fully ordered low-temperature polymorph that crystallizes in the tetragonal space group I41/amd [3] [17]. This structure forms through the complete ordering of lithium and iron cations at distinct octahedral sites within the cubic close-packed oxygen lattice [3] [17]. The gamma phase can be conceptually derived from the alpha phase through symmetry reduction from cubic to tetragonal by establishing long-range cation order [3].

Crystallographic studies have determined the lattice parameters for the gamma phase as a = 4.047 Angstroms and c = 8.746 Angstroms at room temperature [17] [19]. The tetragonal unit cell represents a doubling of the cubic alpha phase cell, reflecting the ordered arrangement of cations [17]. High-temperature neutron diffraction studies have revealed thermal expansion behavior with lattice parameters increasing to a = 4.082 Angstroms and c = 8.822 Angstroms at 570 degrees Celsius [17].

The ordered structure of the gamma phase exhibits complete separation of lithium and iron cations into distinct crystallographic sites [17]. Lithium ions occupy octahedral coordination environments with regular Li-O bond distances, while iron cations reside in separate octahedral sites with characteristic Fe-O bonding patterns [17]. This ordered arrangement leads to enhanced structural stability and distinct physical properties compared to the disordered alpha phase [17].

Synthesis of the gamma phase requires low-temperature conditions, typically below 500 degrees Celsius, where kinetic factors favor the formation of the ordered structure [3] [21]. The transformation from higher-temperature phases to the gamma structure involves substantial atomic reorganization and represents a reconstructive phase transition [17]. Temperature-dependent studies have demonstrated that the gamma phase exhibits thermal stability up to approximately 550 degrees Celsius before transforming to less ordered configurations [17].

Structural analysis has revealed that the gamma phase exhibits split-atom configurations at elevated temperatures, indicating dynamic disorder within the ordered framework [17]. This behavior suggests that thermal energy can induce local structural fluctuations while maintaining overall long-range order [17]. The ordered nature of the gamma phase contributes to its distinct magnetic and electronic properties compared to disordered polymorphs [5] [17].

Table 3: Gamma Phase Structural Parameters

| Parameter | Room Temperature | 570°C | Reference |

|---|---|---|---|

| Space Group | I41/amd (141) | I41/amd (141) | [17] [19] |

| a (Å) | 4.047 | 4.082 | [17] [19] |

| c (Å) | 8.746 | 8.822 | [17] [19] |

| Unit Cell Volume (ų) | 143.4 | 147.1 | [17] [19] |

| Cation Ordering | Fully Ordered | Split-atom | [17] |

| Coordination | Octahedral | Octahedral | [17] |

| Synthesis Temperature | <500°C | - | [3] [21] |

Layered Structures Similar to α-Sodium Iron Oxide Type

Lithium iron oxide can adopt layered structural arrangements that closely resemble the α-sodium iron oxide structure type, characterized by rhombohedral symmetry with space group R3m [4] [13]. These layered polymorphs exhibit alternating layers of lithium and iron cations separated by oxygen anion layers, creating a distinctly different structural motif from the rock salt-based polymorphs [4] [13]. The layered structure represents a metastable configuration that can be synthesized through specific chemical routes, particularly ion exchange reactions [13] [20].

The rhombohedral layered polymorph exhibits hexagonal lattice parameters of a = 2.83 Angstroms and c = 14.87 Angstroms in the hexagonal setting [4] [18]. This structure consists of successive layers of vanadium, oxygen, and lithium ions arranged in a sequence that maximizes interlayer spacing and minimizes cation-cation repulsions [18]. The layered arrangement creates quasi-two-dimensional characteristics that influence both structural stability and transport properties [18].

Synthesis of the layered polymorph typically involves ion exchange reactions at relatively low temperatures, generally below 400 degrees Celsius [13] [20]. These synthetic approaches utilize parent sodium-containing phases as precursors, with lithium cations replacing sodium through controlled chemical exchange processes [13]. The metastable nature of these layered structures requires careful control of synthesis conditions to prevent transformation to more thermodynamically stable polymorphs [13].

The structural relationship between lithium iron oxide layered phases and the α-sodium iron oxide structure type reflects fundamental principles of ionic size effects and electrostatic interactions [13]. The larger sodium cations in the parent structure create interlayer spacing that can accommodate lithium substitution while maintaining structural coherence [13]. However, the size mismatch between lithium and iron cations in the layered arrangement contributes to the metastable character of these phases [13].

Comparative studies have demonstrated that layered lithium iron oxide phases exhibit distinct physical properties related to their reduced dimensionality [13]. The layered structure influences magnetic interactions, electronic transport, and mechanical properties compared to three-dimensional rock salt-based polymorphs [13]. These structural characteristics make layered phases of particular interest for applications requiring anisotropic properties [13].

Table 4: Layered Phase Structural Characteristics

| Parameter | Value | Reference |

|---|---|---|

| Space Group | R3m (166) | [4] [18] |

| Crystal System | Rhombohedral | [4] [18] |

| a (Å, hexagonal) | 2.83 | [4] [18] |

| c (Å, hexagonal) | 14.87 | [4] [18] |

| Unit Cell Volume (ų) | 102.6 | [4] [18] |

| Structure Type | α-NaFeO₂ layered | [4] [13] |

| Synthesis Method | Ion exchange | [13] [20] |

| Synthesis Temperature | <400°C | [13] [20] |

| Stability | Metastable | [13] |

Order-Disorder Transitions in Lithium Iron Oxide Systems

The order-disorder transitions in lithium iron oxide systems represent fundamental thermodynamic processes that govern the stability and formation of different polymorphic phases [7] [27]. These transitions involve the progressive reorganization of lithium and iron cations from random distributions in high-temperature phases to ordered arrangements in low-temperature configurations [7] [27]. The driving forces for these transitions include electrostatic interactions, thermal energy, and kinetic factors that collectively determine the accessible structural states [7] [17].

Computational studies using Monte Carlo simulations and density functional theory calculations have provided detailed insights into the energetics of order-disorder transitions [7]. The configurational ordering strength in lithium iron oxide has been predicted to be substantial, indicating strong thermodynamic preferences for cation ordering under appropriate conditions [7]. However, experimental observations of disordered rock salt formation during high-temperature synthesis suggest that kinetic factors can override thermodynamic preferences [7].

The transition sequence from disordered to ordered phases follows a specific pathway: α (disordered cubic) → β' (partially ordered monoclinic) → γ (fully ordered tetragonal) [17]. Each transition involves distinct activation energies and temperature dependencies that reflect the complexity of atomic reorganization processes [17]. The β' phase serves as an intermediate state that facilitates the transformation from cubic to tetragonal symmetry through gradual cation ordering [17].

Temperature-dependent studies have revealed critical transition temperatures for different ordering processes [17] [27]. The α to β' transition typically occurs around 550 degrees Celsius, while the β' to γ transformation happens at approximately 450 degrees Celsius during cooling [17]. These transition temperatures demonstrate hysteresis effects related to the kinetic barriers associated with cation redistribution [17].

The influence of synthesis conditions on order-disorder behavior has been extensively studied through various experimental approaches [7] [21]. High-temperature solid-state synthesis generally favors the formation of disordered phases due to enhanced configurational entropy at elevated temperatures [7] [21]. Conversely, low-temperature synthesis methods, including sol-gel and ion exchange techniques, can promote the formation of ordered phases through kinetically controlled pathways [21].

Table 5: Order-Disorder Transition Characteristics

| Transition | Temperature (°C) | Energy Barrier | Structural Change | Reference |

|---|---|---|---|---|

| α → β' | ~550 | Moderate | Cubic → Monoclinic | [17] |

| β' → γ | ~450 | Low | Monoclinic → Tetragonal | [17] |

| γ → α | >600 | High | Tetragonal → Cubic | [17] [21] |

| Disorder → Order | Variable | System-dependent | Random → Ordered | [7] [27] |

The kinetic aspects of order-disorder transitions involve complex atomic migration processes that require sufficient thermal activation [17] [27]. The migration of lithium and iron cations between different crystallographic sites creates intermediate configurations that may exhibit partial ordering [17]. These kinetic pathways explain the formation of metastable phases like β' lithium iron oxide under specific synthesis conditions [17].

Electrostatic considerations play a crucial role in determining the final ordered configurations [17]. The difference in ionic charges and sizes between lithium and iron cations creates preferential site occupancies that minimize electrostatic repulsion and maximize attractive interactions [17]. These electrostatic driving forces become increasingly important at lower temperatures where thermal energy is insufficient to randomize cation distributions [17].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.